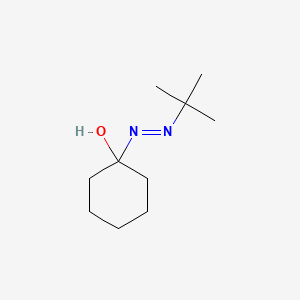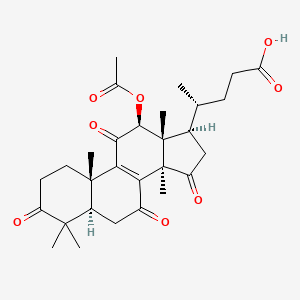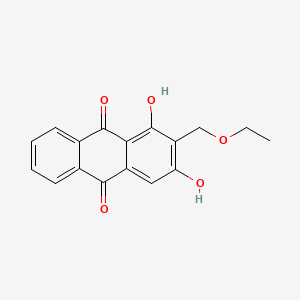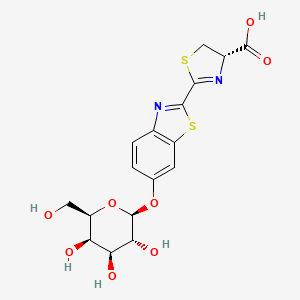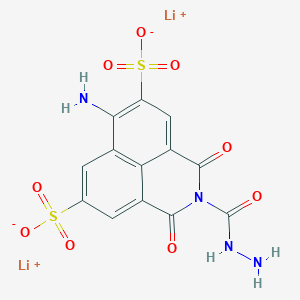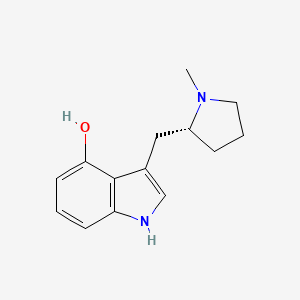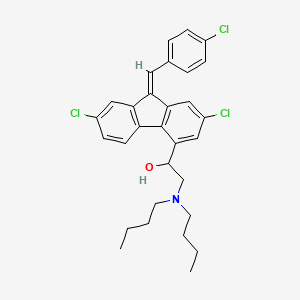
lumefantrine
描述
鲁美凡特林是一种抗疟药,与青蒿素联用治疗由恶性疟原虫引起的急性非复杂性疟疾。 这种联合疗法对疟原虫的红细胞期有效,特别适用于治疗在氯喹耐药区获得的感染 .
科学研究应用
鲁美凡特林有广泛的科学研究应用:
化学: 用于抗疟药物合成和制剂研究。
生物学: 研究其对疟原虫红细胞期的影响。
医学: 广泛用于与青蒿素联用治疗疟疾。
工业: 用于开发纳米结构脂质载体以提高其生物利用度 .
作用机制
鲁美凡特林发挥抗疟作用的确切机制尚不清楚。据信它通过与血红素形成复合物来抑制β-血红素的形成,从而阻止寄生虫解毒血红素。 这种抑制会干扰寄生虫的核酸和蛋白质合成 .
生化分析
Biochemical Properties
Lumefantrine plays a crucial role in biochemical reactions by inhibiting the formation of β-hematin. It forms a complex with hemin, which prevents the polymerization of heme into hemozoin, a non-toxic form of heme . This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death. This compound also inhibits nucleic acid and protein synthesis in the parasite . The compound interacts with various biomolecules, including hemin and nucleic acids, through complex formation and inhibition mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. In Plasmodium-infected erythrocytes, it disrupts the detoxification of heme, leading to the accumulation of toxic free heme . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the death of the parasite . This compound’s impact on cell function includes the inhibition of nucleic acid and protein synthesis, which are critical for the parasite’s survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hemin to form a complex that inhibits the formation of β-hematin . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic free heme within the parasite . Additionally, this compound inhibits nucleic acid and protein synthesis by interfering with the parasite’s metabolic processes . These actions collectively contribute to the antimalarial effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and long half-life, which allows it to maintain therapeutic levels in the bloodstream for an extended period . Studies have shown that this compound remains effective in inhibiting the growth of Plasmodium parasites over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of nucleic acid and protein synthesis, leading to the continued death of the parasite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively clears Plasmodium infections without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . Threshold effects include the minimum effective dose required to achieve parasite clearance and the maximum tolerated dose before adverse effects occur .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 3A4 (CYP3A4) enzymes . The major metabolite found in plasma is desbutyl-lumefantrine . This metabolic pathway involves the oxidation of this compound, which is then further processed and excreted . The interaction with CYP3A4 is crucial for the drug’s bioavailability and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, which facilitates its transport across cell membranes . The compound is distributed primarily in the liver, where it undergoes metabolism, and in the bloodstream, where it exerts its antimalarial effects . The interaction with transporters and binding proteins affects its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the digestive vacuole of Plasmodium parasites . This localization is critical for its activity, as it allows the compound to interact with hemin and inhibit the formation of β-hematin . The targeting signals and post-translational modifications that direct this compound to the digestive vacuole are essential for its antimalarial efficacy .
准备方法
合成路线和反应条件
鲁美凡特林是通过多步合成过程合成的。其中一个关键步骤是2,7-二氯-9-(4-氯苄叉)-9H-芴与二丁胺反应形成中间体,然后将其还原为鲁美凡特林。 反应条件通常涉及使用乙酸乙酯等溶剂和二甲基氨基吡啶等催化剂 .
工业生产方法
鲁美凡特林的工业生产通常涉及制备固体分散体以提高其生物利用度。采用热乳化-探针超声和使用赋形剂来稳定无定形形式等技术。 这些方法已被证明可以显着提高鲁美凡特林的生物利用度 .
化学反应分析
反应类型
鲁美凡特林会发生各种化学反应,包括:
氧化: 鲁美凡特林可以被氧化生成鲁美凡特林-琥珀酸。
还原: 在其合成过程中,中间体化合物被还原。
取代: 取代反应涉及用其他官能团取代氯原子.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 使用二丁胺等试剂和二甲基氨基吡啶等催化剂.
形成的主要产物
相似化合物的比较
鲁美凡特林通常与其他抗疟药进行比较,例如:
青蒿素: 与鲁美凡特林联用,以其快速起效而闻名。
甲氟喹: 另一种氨基醇类抗疟药,具有不同的作用机制。
氯喹: 一种较旧的抗疟药,存在广泛的耐药问题。
哌喹: 用于与鲁美凡特林类似的联合疗法
属性
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
| Record name | Lumefantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumefantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMEFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENFLUMETOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


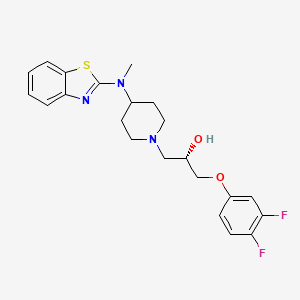
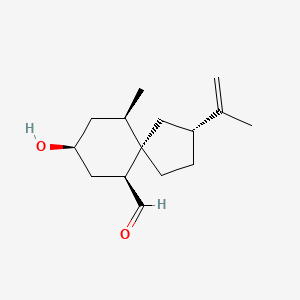

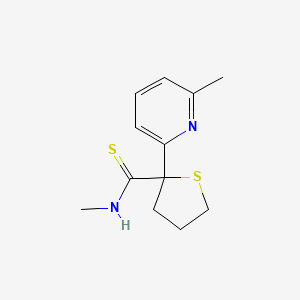
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
